

# Mangafodipir Trisodium: A Technical Guide to Stability and Degradation Pathways

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## Compound of Interest

Compound Name: Mangafodipir Trisodium

Cat. No.: B1662857

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## Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of **mangafodipir trisodium**, a paramagnetic contrast agent. The document summarizes known stability data, outlines its metabolic fate in vivo, and discusses the chemical degradation pathways based on available information and general principles of pharmaceutical stability testing. Detailed experimental methodologies and visual diagrams of degradation pathways and analytical workflows are provided to support research and development efforts.

## Introduction

**Mangafodipir trisodium** (formerly marketed as Teslascan®) is a manganese-based contrast agent developed for magnetic resonance imaging (MRI), primarily for the detection and characterization of liver lesions.[1] It consists of a central manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[2][3] The stability of this complex is crucial for its safety and efficacy. This guide delves into the chemical and metabolic stability of **mangafodipir trisodium**, providing a technical resource for professionals in drug development and research.

## Physicochemical Properties and Formulation

**Mangafodipir trisodium** is a yellow, crystalline, hygroscopic solid that is readily soluble in water.<sup>[4]</sup> The commercial formulation is a sterile, clear yellow solution for intravenous injection.

Table 1: Physicochemical Properties and Formulation of **Mangafodipir Trisodium** Injection

Parameter	Value	Reference
Active Ingredient	Mangafodipir Trisodium (C <sub>22</sub> H <sub>27</sub> MnN <sub>4</sub> Na <sub>3</sub> O <sub>14</sub> P <sub>2</sub> )	<sup>[5]</sup>
Appearance	Yellow solid	<sup>[1]</sup>
Solubility	Readily soluble in water	<sup>[4]</sup>
pH (1% w/w solution)	6.3 - 6.8	<sup>[1]</sup>
pH (Injection)	8.4 - 9.2	<sup>[5]</sup>
Osmolality (Injection)	244 - 330 mOsmol/kg	<sup>[5]</sup>
Excipients in Injection	Ascorbic acid, Sodium chloride, Water for Injection	<sup>[1]</sup> <sup>[6]</sup>

The presence of ascorbic acid in the formulation suggests a potential sensitivity to oxidation.

## Stability and Storage

The stability of **mangafodipir trisodium** is influenced by temperature and light.

Table 2: Recommended Storage and Stability Conditions

Condition	Recommendation	Rationale/Comments	Reference
Temperature	Store between 15°C and 30°C.	To maintain chemical integrity.	[1]
Freezing	Do not freeze.	Freezing may compromise package integrity.	[1]
Light Exposure	Keep the vial in the outer carton to protect from light.	Suggests potential for photodegradation.	[6]
In-Use Stability	Discard unused portions. Do not mix with other drugs.	To prevent contamination and chemical incompatibility.	[1][6]

## Degradation Pathways

The degradation of **mangafodipir trisodium** can be categorized into two main pathways: metabolic (in vivo) and chemical (in vitro).

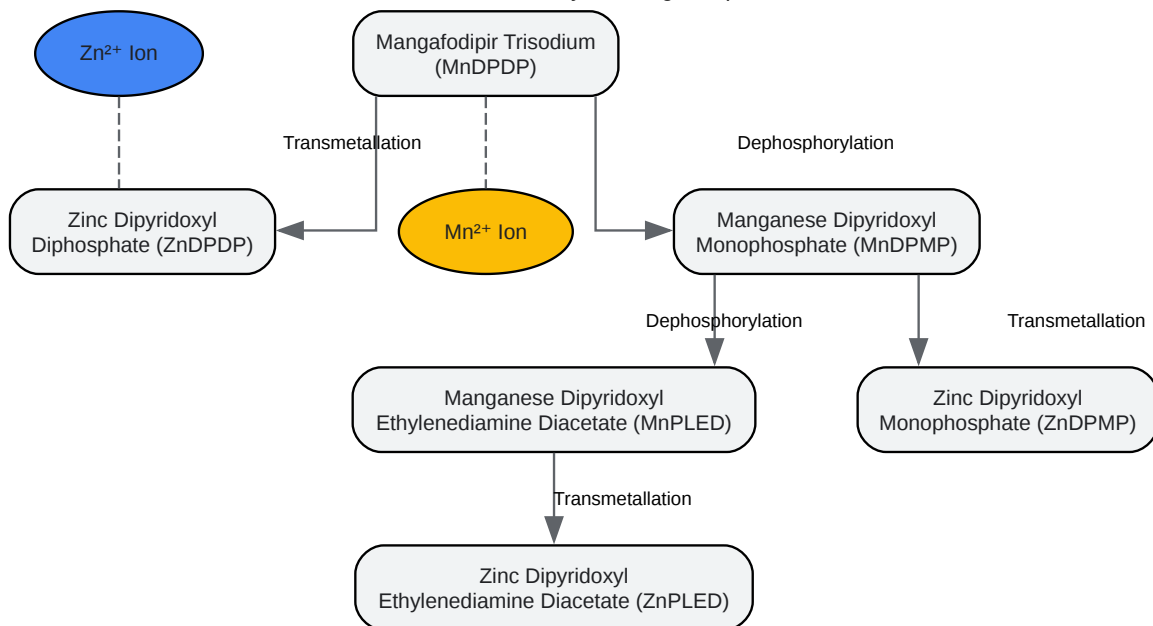
### Metabolic Degradation Pathway (In Vivo)

In a biological system, **mangafodipir trisodium** undergoes rapid and extensive metabolism. This pathway is not considered degradation in the context of product stability but is crucial for understanding its mechanism of action and pharmacokinetics. The primary metabolic processes are dephosphorylation and transmetallation.[1][7][8]

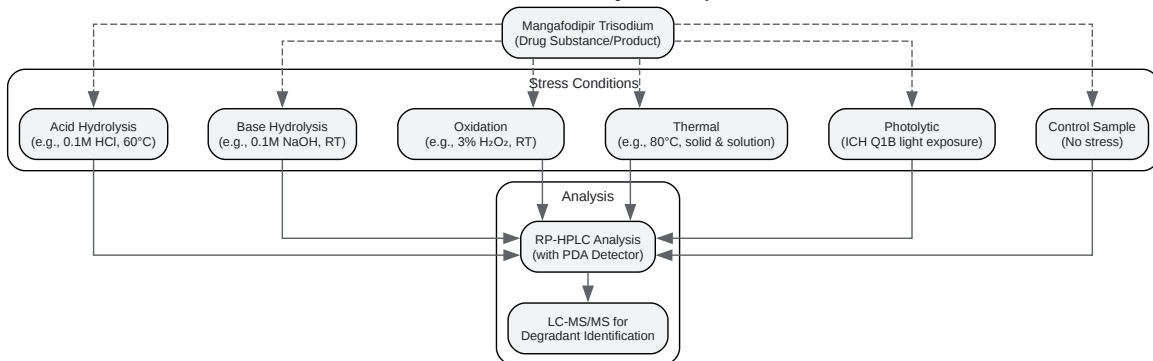
- **Dephosphorylation:** The phosphate groups of the fodipir ligand are sequentially cleaved, forming manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine diacetate (MnPLED).[7]
- **Transmetallation:** The manganese(II) ion is exchanged, primarily with endogenous zinc(II) ions, leading to the formation of the corresponding zinc-ligand complexes (ZnDPDP, ZnDPMP, and ZnPLED).[1][7][8]

This metabolic cascade results in the release of manganese ions, which are responsible for the contrast enhancement in MRI. In plasma, the parent compound, **mangafodipir trisodium**, is undetectable within two hours of administration.<sup>[1]</sup>

## In Vivo Metabolic Pathway of Mangafodipir Trisodium



## Workflow for a Forced Degradation Study

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